molecular formula C14H14N2O3 B13922631 Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate

Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate

Cat. No.: B13922631
M. Wt: 258.27 g/mol
InChI Key: UVWDYIYMOCIFPA-UHFFFAOYSA-N
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Description

Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of naphthyridine, a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization and oxidation steps to form the naphthyridine core. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a Poly-ADP-ribose-polymerase (PARP) inhibitor, which plays a role in DNA repair pathways. By inhibiting PARP, the compound can enhance the efficacy of certain cancer treatments by preventing the repair of damaged DNA in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 7-cyclopropyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-2-19-14(18)9-5-12-11(15-7-9)6-10(8-3-4-8)13(17)16-12/h5-8H,2-4H2,1H3,(H,16,17)

InChI Key

UVWDYIYMOCIFPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C(=O)N2)C3CC3)N=C1

Origin of Product

United States

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